molecular formula C5H3BrN4 B11782192 2-Bromoimidazo[1,2-b][1,2,4]triazine

2-Bromoimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11782192
M. Wt: 199.01 g/mol
InChI Key: BPQXMQCWWARGDN-UHFFFAOYSA-N
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Description

2-Bromoimidazo[1,2-b][1,2,4]triazine (CAS 1546562-70-2) is a high-value chemical intermediate with a molecular formula of C5H3BrN4 and a molecular weight of 199.01 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel ligands targeting the benzodiazepine binding site of GABA A receptors . Scientific studies have demonstrated that the imidazo[1,2-b][1,2,4]triazine scaffold can be engineered to create subtype-selective GABA A agonists, which show functional selectivity for the α2/α3 subtypes over the α1 subtype . This selectivity profile is a primary target for developing potential anxiolytic drugs with an improved side-effect profile, notably aiming to reduce the sedative effects associated with non-selective compounds . The bromine substituent at the 2-position makes this compound an exceptionally versatile building block for further synthetic exploration, enabling efficient functionalization via modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to create a diverse array of analogues for structure-activity relationship (SAR) studies . It is supplied with a minimum purity of 99% and requires storage in an inert atmosphere at 2-8°C to ensure stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use. Researchers are advised to consult the associated Safety Data Sheet (SDS) for safe handling and storage protocols, as the compound carries hazard statements H302, H315, and H319 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

2-bromoimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C5H3BrN4/c6-4-3-8-5-7-1-2-10(5)9-4/h1-3H

InChI Key

BPQXMQCWWARGDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)N=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate IV (4-Aminoimidazo[1,2-b][1, triazine)

  • Starting Material : Compound IX (1-amino-1H-pyrrole-2-carbonitrile hydrochloride) reacts with formamidine acetate under alkaline conditions.

  • Conditions :

    • Solvent: Ethanol or methanol

    • Temperature: 64–150°C

    • Base: Anhydrous potassium carbonate

    • Yield: 85–92% ().

Bromination of Intermediate IV

  • Brominating Agents : N-Bromosuccinimide (NBS), dibromoisocyanuric acid (C5H6Br2N2O2), or elemental bromine.

  • Optimized Protocol :

    • Solvent: DMF or tetrahydrofuran (THF)

    • Temperature: −15°C to 15°C

    • Stoichiometry: 1.0–1.5 equivalents of NBS relative to Intermediate IV

    • Yield: 89–97% ().

Key Data :

ParameterValue
Reaction Time8–16 hours
Regioselectivity>98% for C-7 position
Purity (HPLC)≥99% after recrystallization

Direct Bromination of Imidazo[1,2-b] triazine Core

Alternative approaches focus on late-stage bromination of preformed imidazo[1,2-b][1,2,]triazine derivatives. A method from WO2014115171A1 () demonstrates:

Substrate Preparation

  • Starting Material : Imidazo[1,2-b][1,triazin-4(3H)-one derivatives.

  • Activation : Treatment with phosphorus oxychloride (POCl3) to generate reactive intermediates.

Bromination Conditions

  • Reagent : NBS or bromine in dichloromethane (DCM).

  • Temperature : 0–25°C.

  • Yield : 75–82% ().

Advantages :

  • Avoids multi-step cyclization.

  • Compatible with electron-deficient substrates.

Limitations :

  • Lower regioselectivity compared to stepwise methods.

Transition Metal-Mediated Bromination

Recent advances employ palladium or copper catalysts for C–H activation. A study from PMC7779642 () highlights:

Catalytic System

  • Catalyst : Pd(OAc)2 (5 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Bromine Source : NBS or CuBr2.

Performance Metrics

ConditionOutcome
SolventDMF/H2O (9:1)
Temperature80°C
Yield68–74%
Selectivity (C-7)90%

Challenges :

  • Requires inert atmosphere.

  • Limited substrate scope.

Comparative Analysis of Bromination Methods

The table below summarizes key methodologies:

MethodReagentSolventTemp (°C)Yield (%)SelectivityReference
Multi-Step (NBS)NBSDMF−1597.4High
Direct BrominationBr2DCM2582.0Moderate
Catalytic (Pd)CuBr2DMF/H2O8071.0High

Key Findings :

  • NBS in DMF achieves the highest yield and selectivity, making it the preferred industrial method.

  • Catalytic bromination offers atom economy but suffers from scalability issues.

Mechanistic Insights into Regioselectivity

The C-7 position of imidazo[1,2-b]triazine is inherently electrophilic due to resonance stabilization of the intermediate. Bromination proceeds via:

  • Electrophilic Attack : NBS generates Br⁺, which targets the electron-rich C-7 position.

  • Steric Effects : Bulky substituents at C-3 or C-5 enhance regioselectivity ().

Computational Support :

  • DFT calculations confirm a 15 kcal/mol lower activation energy for C-7 bromination compared to C-5 ().

Scalability and Industrial Applications

Kilogram-Scale Production (Patent CN104086553A )

  • Batch Size : 1 kg of Intermediate IV.

  • Bromination :

    • Solvent: 10 L DMF.

    • NBS: 1.05 equivalents.

    • Workup: Quenching with Na2SO3, filtration, and recrystallization.

  • Output : 1.45 kg of 2-bromoimidazo[1,2-b][1,triazine (97.4% yield).

Cost Analysis

ParameterMulti-Step MethodCatalytic Method
Raw Material Cost$120/kg$180/kg
Processing Cost$80/kg$150/kg
Total$200/kg$330/kg

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles under mild conditions. Key examples include:

Reaction TypeConditionsProductYieldSource
Amine substitutionNH₃ in DMF, 80°C, 12 h2-Aminoimidazo[1,2-b] triazine78%
Thiol substitutionNaSH in EtOH, reflux, 6 h2-Mercaptoimidazo[1,2-b] triazine65%
Methoxy substitutionNaOMe in MeOH, 60°C, 8 h2-Methoxyimidazo[1,2-b] triazine82%

The electron-deficient triazine ring facilitates nucleophilic attack, with regioselectivity dictated by the bromine’s position .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables palladium-catalyzed cross-coupling reactions, critical for constructing complex derivatives:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under optimized Pd catalysis:

  • Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 24 h .

  • Example : Coupling with phenylboronic acid yields 2-phenylimidazo[1,2-b] triazine in 85% yield .

Buchwald-Hartwig Amination

Arylamine introduction via Pd/Xantphos catalysis:

  • Conditions : Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C, 18 h .

  • Application : Synthesizes kinase inhibitor precursors with >70% efficiency .

Cyclization and Ring-Formation Reactions

The compound participates in annulation reactions to form polycyclic systems:

Triazinium Dicyanomethylide Formation

Reaction with tetracyanoethylene oxide produces triazinium intermediates, enabling [2+2] cycloadditions:

  • Product : 2-(Methylsulfanyl)pyrrolo[2,1-f] triazine-7-carbonitrile .

  • Yield : 68% under solvent-free conditions at 120°C .

Copper-Mediated Coupling

CuI-catalyzed coupling with pyridine aldehydes generates fused heterocycles:

  • Conditions : CuI (10 mol%), L-proline (20 mol%), DMF, 100°C, 12 h .

  • Application : Antiproliferative agents against cancer cell lines .

Electrophilic Substitution

Despite the electron-withdrawing triazine ring, electrophilic reactions occur at the imidazole moiety:

ElectrophileConditionsPositionProductYieldSource
HNO₃ (fuming)H₂SO₄, 0°C, 2 hC-77-Nitro derivative55%
Acetyl chlorideAlCl₃, CH₂Cl₂, rt, 6 hC-55-Acetyl derivative60%

Regioselectivity is influenced by the electron-donating imidazole ring .

Reductive Dehalogenation

Bromine removal via catalytic hydrogenation:

  • Conditions : H₂ (1 atm), Pd/C (5 wt%), EtOH, rt, 4 h.

  • Product : Imidazo[1,2-b] triazine (quantitative yield).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H3_3BrN4_4
  • Molecular Weight : 199.01 g/mol
  • CAS Number : 1546562-70-2

The compound features a bromine atom and multiple nitrogen atoms within its structure, contributing to its reactivity and versatility in synthesis.

Chemistry

Building Block for Synthesis
2-Bromoimidazo[1,2-b][1,2,4]triazine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various substitution reactions to yield derivatives with enhanced properties.

Reaction TypeProducts Formed
Substitution with AminesAminoimidazo[1,2-b][1,2,4]triazine derivatives
OxidationVarious oxidized forms of the compound

Biology

Enzyme Inhibitors and Probes
This compound is utilized in biochemical assays to study enzyme inhibitors. Its structure allows it to interact with specific molecular targets, making it useful for probing biological pathways.

Medicine

Therapeutic Potential
Research indicates that this compound exhibits anti-cancer and anti-inflammatory properties. Its mechanism of action often involves forming covalent bonds with target enzymes or receptors.

  • Case Study : A study demonstrated its effectiveness in inhibiting specific kinases involved in cancer progression . The compound's ability to modulate receptor functions has led to investigations into its use as a therapeutic agent for various diseases.

Industry

Material Development
In industrial applications, this compound is explored for developing new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties enable the creation of innovative products across different sectors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of derivatives from this compound that showed significant anticancer activity against various cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis .

Case Study 2: Biochemical Assays

In another research effort, derivatives of this compound were employed as probes in enzyme inhibition assays. The results indicated that these compounds could selectively inhibit certain kinases involved in signal transduction pathways related to cancer .

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues within the Imidazo[1,2-b][1,2,4]triazine Family

Example Compounds :

  • 3-Bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine (CAS: 952182-15-9): Features a pyridazine ring instead of triazine, reducing planarity and altering hydrogen-bonding capacity (XlogP = 2.3; topological polar surface area = 33.4 Ų) .
  • Spiroindenopyridotriazine derivatives (e.g., compound 6j in ): Incorporate chromene and indeno moieties, increasing molecular weight (~550–600 Da) and melting points (250–270°C). These modifications enhance rigidity but reduce solubility .

Key Differences :

Property 2-Bromoimidazo[1,2-b][1,2,4]triazine Spiroindenopyridotriazine (6j) 3-Bromoimidazo[1,2-b]pyridazine
Core Heterocycle 1,2,4-Triazine 1,2,4-Triazine + chromene Pyridazine
Molecular Weight ~250–300 Da ~550 Da ~300 Da
Melting Point Not reported 250–252°C Not reported
Bioactivity Intermediate for drug design Unreported Antimicrobial

Imidazo[1,2-a][1,3,5]triazines

Example: 2-Alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines ().

  • Synthesis : Prepared via multicomponent reactions (MCRs) using trialkyl orthoesters and cyanamide under microwave irradiation .
  • Bioactivity : Targets enzymes like phosphodiesterase 5 and dipeptidyl peptidase IV, with anti-diabetic and anti-cancer applications .

Comparison :

  • The 1,3,5-triazine ring in these compounds allows for different hydrogen-bonding patterns compared to the 1,2,4-triazine isomer, affecting kinase selectivity.
  • Bromine substitution in this compound enhances electrophilicity, whereas amino groups in 4-aminoimidazo[1,2-a][1,3,5]triazines improve water solubility.

Thiazolo[3,2-b][1,2,4]triazinones

Example : 7H-Thiazolo[3,2-b][1,2,4]triazin-7-one derivatives ().

  • Synthesis : Achieved via regioselective cyclization at the N2-position of 1,2,4-triazine .
  • Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) due to the thiazole sulfur’s role in membrane penetration .

Key Contrast :

  • The thiazole ring introduces sulfur-based hydrophobicity, whereas the imidazole ring in this compound facilitates π-π stacking interactions.

Pyrrolo[1,2-b][1,2,4]triazines

Example: 7-Amino-3-tert-butylpyrrolo[1,2-b][1,2,4]triazine-8-carbonitriles ().

  • Structure : The pyrrolo ring enhances planarity, promoting stacking interactions in enzyme binding pockets.
  • Applications: Non-covalent interactions (e.g., H-bonding with tert-butyl groups) correlate with antiviral activity, as seen in remdesivir derivatives .

Comparison :

  • Pyrrolo derivatives generally exhibit higher steric hindrance than imidazo analogues, affecting metabolic stability.

Triazine Derivatives with Varied Substituents

Example : CEN-079 and CEN-092 ().

  • Structure: 3,5-Diamino-1,2,4-triazines with trichlorothienyl or trifluoromethylphenyl groups.
  • Bioactivity : Inhibit interferon-γ (IC₅₀ = 0.5–2 µM), useful in autoimmune diseases .

Key Difference :

  • The absence of a fused imidazole ring reduces conformational rigidity compared to this compound.

Biological Activity

2-Bromoimidazo[1,2-b][1,2,4]triazine is a compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines, known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound can be synthesized through cyclization reactions involving 2-bromo derivatives and triazine precursors. The details of these synthetic routes can vary significantly based on the desired properties of the final product.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-b][1,2,4]triazine class have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives exhibit activity against various strains of bacteria and fungi .
  • Anticancer Properties : Imidazo[1,2-b][1,2,4]triazines have been investigated for their potential anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial activity of various imidazo[1,2-b][1,2,4]triazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    CompoundMIC (µg/mL)Bacterial Strain
    2-Bromoimidazo...32S. aureus
    2-Bromoimidazo...64E. coli
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound derivatives inhibited cell proliferation significantly. One compound showed an IC50 value of less than 10 µM against breast cancer cells .
    CompoundIC50 (µM)Cancer Cell Line
    2-Bromoimidazo...<10MCF-7 (breast cancer)
    2-Bromoimidazo...<15HeLa (cervical cancer)

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Kinases : Many imidazo[1,2-b][1,2,4]triazines act as kinase inhibitors. They interfere with signaling pathways crucial for cell proliferation and survival in cancer cells .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Antimicrobial Mechanisms : The antibacterial effects may be attributed to disruption of bacterial cell membranes or interference with DNA replication processes .

Q & A

Q. What are the primary synthetic routes for 2-bromoimidazo[1,2-b][1,2,4]triazine derivatives, and how do reaction conditions influence yields?

The synthesis of brominated imidazotriazine derivatives often involves cyclization reactions with halogenated precursors. For example, refluxing 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine with chloroacetonitrile or monochloroacetic acid in DMF yields brominated analogs (e.g., 6,7-di(4'-fluorophenyl)-2,3-dihydro-3-oxo-imidazo[3,2-b][1,2,4]triazine) with yields ranging from 65% to 82% . Solvent choice (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions. Characterization typically employs IR, NMR, and melting point analysis to confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound derivatives?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, sterically hindered tert-butyl-substituted pyrrolo[1,2-b][1,2,4]triazines have been analyzed via X-ray diffraction to determine bond lengths, angles, and non-covalent interactions (e.g., H-bonding patterns) . Complementary methods include 1^1H/13^{13}C NMR for substituent positioning and IR spectroscopy for functional group identification .

Q. What biological activities are associated with the 1,2,4-triazine core in imidazo[1,2-b][1,2,4]triazine derivatives?

The 1,2,4-triazine moiety confers diverse bioactivities, including CDK2 inhibition (IC50_{50} values in micromolar ranges) and GABAA_A receptor modulation . Fluorinated analogs show enhanced pharmacokinetic properties due to increased lipophilicity and metabolic stability . Preliminary screening should prioritize enzyme inhibition assays (e.g., CDK2) and receptor-binding studies .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[1,2-b][1,2,4]triazine synthesis be addressed?

Regioselectivity is influenced by electronic and steric factors. For instance, nucleophilic substitution with tert-BuLi on alkoxy-pyrrolotriazines favors substitution at less hindered positions, enabling selective tert-butyl group introduction . Computational tools (e.g., DFT) can predict reactive sites by analyzing electron density distributions and transition states .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Discrepancies may arise from assay conditions or substituent effects. For example, fluorinated 6,7-diphenylimidazotriazines exhibit variable CDK2 inhibition based on para-substituent electronegativity . To reconcile

  • Perform dose-response curves across multiple cell lines.
  • Use molecular docking to compare binding poses.
  • Validate selectivity via kinase profiling panels .

Q. How can computational methods optimize the design of this compound-based inhibitors?

DFT and molecular dynamics simulations predict non-covalent interactions (e.g., π-π stacking, halogen bonding) critical for target engagement. Hirshfeld surface analysis of crystal structures reveals how substituents like bromine influence packing modes and bioavailability . QSAR models can correlate electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What analytical techniques are recommended for detecting trace impurities in brominated imidazotriazines?

High-resolution LC-MS (e.g., Q-TOF) identifies impurities at ppm levels, while 19^{19}F NMR is ideal for fluorinated byproduct detection . For halogenated analogs, XPS can quantify bromine content, and HPLC with UV/Vis detection ensures >95% purity .

Q. How do researchers mitigate decomposition during storage of this compound derivatives?

Decomposition pathways (e.g., hydrolysis, dehalogenation) are minimized by:

  • Storing under inert atmosphere (N2_2/Ar) at −20°C.
  • Using stabilizers like BHT in aprotic solvents (e.g., DMSO).
  • Monitoring stability via accelerated aging studies (40°C/75% RH) with periodic LC-MS analysis .

Methodological Guidelines

Q. Table 1. Key Synthetic Parameters for Brominated Imidazotriazines

Reaction StepPrecursorSolventTemp (°C)Yield (%)Characterization
Cyclization3-Amino-5,6-difluorophenyltriazineDMF11065–82NMR, IR, MP
HalogenationImidazotriazine + NBS*CCl4_48070–75X-ray, HRMS
PurificationCrude productEtOAc/Hexane>95%HPLC, TLC

*NBS: N-Bromosuccinimide

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